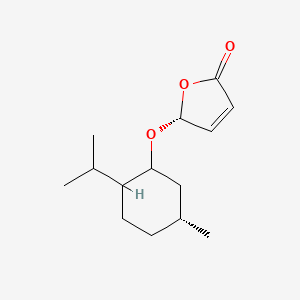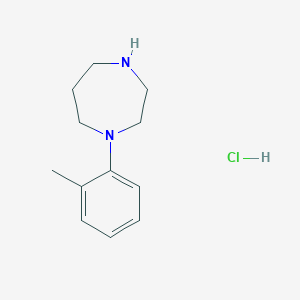
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a formamidomethyl group, and a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formamidomethyl Group:
Addition of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a suitable base.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Analyse Chemischer Reaktionen
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamidomethyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include catalysts like manganese-oxo species for oxidation and bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formamidomethyl group can form hydrogen bonds with active site residues, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The pyrrolidine ring can interact with hydrophobic pockets, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate: This compound has an aminomethyl group instead of a formamidomethyl group, which affects its reactivity and binding properties.
tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: The presence of a hydroxymethyl group introduces different hydrogen bonding capabilities and reactivity.
tert-Butyl (S)-2-(methyl)pyrrolidine-1-carboxylate: This compound lacks the formyl group, resulting in different chemical and biological properties.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the tert-butyl pyrrolidine scaffold.
Eigenschaften
Molekularformel |
C11H20N2O3 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(formamidomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(13)7-12-8-14/h8-9H,4-7H2,1-3H3,(H,12,14)/t9-/m0/s1 |
InChI-Schlüssel |
JXMNLOJYGIKZEM-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CNC=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


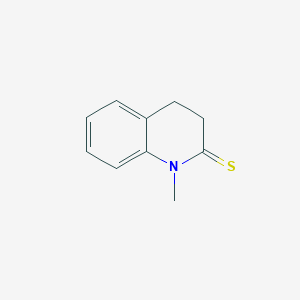
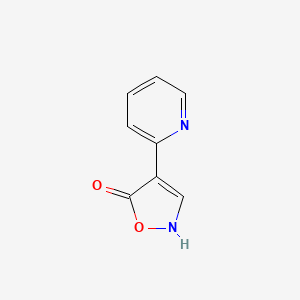
![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
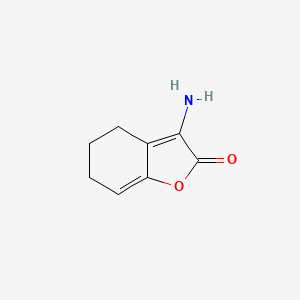
![6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206055.png)
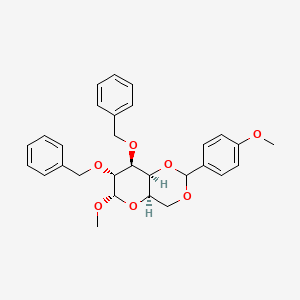
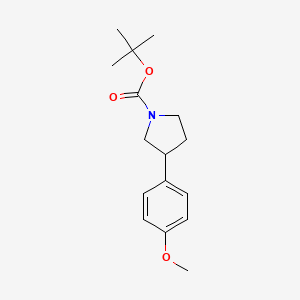
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B15206070.png)
![(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B15206083.png)
![2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B15206089.png)
